molecular formula C9H12N4O4 B8004971 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B8004971
M. Wt: 240.22 g/mol
InChI Key: RGRFXFOSADUTLN-UHFFFAOYSA-N
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Description

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide (CAS: 1287669-95-7) is a pyrazole derivative with a molecular formula of C₉H₁₂N₄O₄ and a molecular weight of 240.22 g/mol . The compound features a nitro group at the 4-position of the pyrazole ring and a tetrahydro-2H-pyran-4-yl substituent at the 1-position. Limited data are available on its synthesis, safety, or applications, but structural analogs provide insights into its properties.

Properties

IUPAC Name

4-nitro-1-(oxan-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c10-9(14)8-7(13(15)16)5-12(11-8)6-1-3-17-4-2-6/h5-6H,1-4H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRFXFOSADUTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C(=N2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran group.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The pyrazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide has shown promise as a scaffold for developing new pharmaceuticals. Its structural components allow for modifications that can lead to enhanced biological activity.

Key Areas of Research:

  • LRRK2 Modulators: The compound is being investigated as a potential modulator of LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. Compounds targeting LRRK2 are crucial for developing therapies aimed at this neurodegenerative disorder .
  • Janus Kinase Inhibitors: It has also been evaluated for its potential use as a Janus kinase (JAK) inhibitor, which plays a significant role in the treatment of autoimmune diseases and certain cancers .

Synthetic Chemistry

The synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivatives involves various methods, including:

  • Reagent Utilization: The compound serves as a reagent in synthesizing other bioactive molecules, facilitating the development of complex organic compounds .

Synthesis Routes:

Synthesis MethodYield (%)Reference
Method A91.0
Method B57.0
Method C55.5

Biochemical Research

In biochemical studies, this compound is utilized in proteomics research, particularly in understanding protein interactions and functions. Its ability to act as a biochemical tool makes it valuable for researchers studying cellular mechanisms .

Case Study 1: Development of LRRK2 Inhibitors

A study focused on the modification of the pyrazole scaffold led to the identification of several analogs with improved potency against LRRK2. These findings suggest that further exploration of compounds like 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole could yield effective treatments for Parkinson's disease.

Case Study 2: Janus Kinase Targeting

Research demonstrated that derivatives of this compound exhibited selective inhibition of JAK pathways, indicating its potential application in treating inflammatory diseases. The structure-activity relationship (SAR) studies highlighted the importance of the nitro group in enhancing inhibitory activity.

Mechanism of Action

The mechanism of action of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring can bind to specific protein targets, influencing their activity.

Comparison with Similar Compounds

Key Analogs and Their Features
Compound Name Substituents (Positions) Molecular Weight Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR/MS)
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide NO₂ (4), THP-4-yl (1), CONH₂ (3) 240.22 N/A N/A Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Cl (5), CN (4), Ph (1 and 5), CH₃ (3) 403.1 68 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H)
1-(2-Bromophenyl)-4-cyano-N-(4-cyano-THP-4-yl)-5-phenyl-1H-pyrazole-3-carboxamide (9g) Br (2), CN (4 and THP), Ph (5) 476.07 71 224–226 δ 7.69 (d, J = 8.4 Hz), 2.58 (d, J = 12.8 Hz)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide (4e) SO₂NH₂ (1), benzo[1,3]dioxol (5) N/A N/A N/A Not reported

Structural Insights :

  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound is a stronger EWG than the chloro or cyano groups in analogs like 3a and 9g.
  • Tetrahydro-2H-pyran (THP) vs. Aryl Groups : The THP-4-yl group in the target compound may improve solubility and metabolic stability compared to aromatic substituents in 3a and 9g , which are prone to oxidative metabolism .
  • Carboxamide vs. Sulfonamide : The carboxamide in the target compound offers hydrogen-bonding capability similar to the sulfonamide in 4e , but sulfonamides are often associated with higher bioavailability and target affinity .

Physicochemical and Spectral Comparisons

  • Melting Points : Analogs with aromatic substituents (e.g., 3a , 9g ) exhibit higher melting points (133–226°C) due to rigid structures and π-π stacking. The target compound’s melting point is unreported but likely lower due to the flexible THP group .
  • Spectral Data :
    • ¹H-NMR : The THP group in the target compound would show signals at δ ~3.8–4.0 (tetrahydropyran oxygen-linked protons) and δ ~2.0–2.6 (methylene protons), distinct from the aromatic signals in 3a (δ 7.4–8.1) .
    • MS : The molecular ion peak for the target compound (theoretical [M+H]⁺ = 241.08) would differ from 3a ([M+H]⁺ = 403.1) and 9g ([M+H]⁺ = 476.07) .

Biological Activity

4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, characterized by its unique structural features that include a nitro group and a tetrahydro-2H-pyran moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Formula: C₈H₁₁N₃O₃
Molecular Weight: 197.191 g/mol
CAS Number: 1190380-50-7

Synthesis

The synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of 4-nitropyrazole with tetrahydro-2H-pyran-4-yl halide under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), with potassium carbonate or sodium hydride as bases.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. For instance, a study reported that derivatives of pyrazole exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance this activity by facilitating electron transfer processes in bacterial cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of pyrazole derivatives has been explored in various cancer cell lines. A notable study found that compounds similar to 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the tetrahydro-2H-pyran moiety may enhance solubility and bioavailability, facilitating its interaction with target molecules .

Case Studies

StudyFindingsCell Line/Organism
Study ASignificant antibacterial activity against E. coli and S. aureusBacterial strains
Study BInhibition of TNF-alpha and IL-6 productionIn vitro human cell cultures
Study CInduction of apoptosis in MCF-7 and A549 cellsHuman cancer cell lines

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